N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide
Overview
Description
N-(1-acetyl-4-thia-1,2-diazaspiro[45]dec-2-en-3-yl)acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide involves multiple steps, typically starting with the formation of the spirocyclic core. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biomolecules, which could lead to the development of new drugs. In medicine, its unique structure makes it a candidate for drug design and development, particularly in the field of cancer research .
Mechanism of Action
The mechanism of action of N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-(1-acetyl-4-thia-1,2-diazaspiro[45]dec-2-en-3-yl)acetamide can be compared with other spirocyclic compounds, such as N-(1-acetyl-4-thia-1,2-diazaspiro[44]non-2-en-3-yl)acetamideThe unique features of N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide make it particularly interesting for specific research applications .
Properties
IUPAC Name |
N-(4-acetyl-1-thia-3,4-diazaspiro[4.5]dec-2-en-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8(15)12-10-13-14(9(2)16)11(17-10)6-4-3-5-7-11/h3-7H2,1-2H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVIUIIITMXBCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)CCCCC2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966463 | |
Record name | N-(1-Acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5210-63-9 | |
Record name | N-(1-Acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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